n-Isopropylazetidin-3-amine dihydrochloride
Overview
Description
N-Isopropylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 117546-56-2 . It has a molecular weight of 187.11 and its IUPAC name is 1-isopropylazetidin-3-amine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H16Cl2N2 . The InChI code is 1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Transformations
The applications of N-Isopropylazetidin-3-amine dihydrochloride in scientific research predominantly focus on its role as a building block in the synthesis of complex molecules. This chemical serves as a key intermediate or reactant in various synthetic pathways aimed at creating new compounds with potential applications in medicine, materials science, and chemistry.
Synthesis of Antibiotics and Alkaloidal Natural Products : this compound is employed in the synthesis of key intermediates for pharmaceutical compounds, such as antibiotics and alkaloidal natural products. For example, it has been used in the preparation of premafloxacin, an antibiotic for veterinary use, demonstrating its utility in drug discovery and development processes (Fleck et al., 2003).
Development of Amines and Functional Polymers : The compound has been instrumental in the versatile synthesis of amines, including the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine and N-tert-butanesulfinyl imines, which are versatile intermediates for asymmetric synthesis of amines. These methodologies enable the efficient production of a wide range of enantioenriched amines, demonstrating the compound's significance in creating substances with high stereochemical purity for various applications (Ellman et al., 2002).
Functionalization of Polymers : Its application extends to the functionalization of polymers, as seen in the copolymerization of N-isopropylacrylamide with aldehyde functional monomers. This process facilitates postpolymerization functionalization with amino acids via reductive amination, highlighting the compound's role in the development of novel polymeric materials with specific functionalities (Brisson et al., 2017).
Catalytic and Enzymatic Reactions : this compound is also notable for its involvement in catalytic and enzymatic reactions, including its use as an amine donor in transaminase-catalyzed reactions. These processes are critical for the production of industrial-relevant amines with high enantiopurity, showcasing the compound's utility in green chemistry and sustainable manufacturing processes (Dawood et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-propan-2-ylazetidin-3-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(2)8-6-3-7-4-6;;/h5-8H,3-4H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYVTWVUHNANR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CNC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701921 | |
Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888032-75-5 | |
Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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